spiro[2.6]nonane-1-carboxylic acid
Description
Spiro[2.6]nonane-1-carboxylic acid (CAS: 680619-21-0) is a bicyclic compound featuring a spiro junction at the first carbon atom, connecting a six-membered and a two-membered ring. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol . This compound serves as a versatile building block in organic synthesis and drug design due to its rigid spirocyclic framework, which imparts conformational constraints that enhance binding selectivity in bioactive molecules.
Properties
CAS No. |
680619-21-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.6]nonane-1-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of a suitable dihalide with a nucleophile can lead to the formation of the spirocyclic structure . Another method involves the use of Grignard reagents, where the reaction of a Grignard reagent with a cyclic ketone followed by hydrolysis yields the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.6]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Spiro[2.6]nonane-1-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro[2.6]nonane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional uniqueness of spiro[2.6]nonane-1-carboxylic acid is best understood through comparison with related spirocyclic, bicyclic, and heteroatom-containing analogs. Key compounds and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Ring Strain and Conformational Rigidity: this compound exhibits greater ring strain compared to spiro[2.5]octane-1-carboxylic acid due to its larger six-membered ring. This strain may influence reactivity in synthetic pathways . The bicyclo[3.3.1]nonane analog (e.g., 5-methyl derivative) lacks a spiro junction but provides a rigid scaffold for drug design, with the methyl group enhancing lipophilicity .
Heteroatom Influence: Incorporation of oxygen (e.g., 2-oxaspiro[4.4]nonane) or nitrogen (e.g., 7-oxa-2-azaspiro[3.5]nonane) alters electronic properties and hydrogen-bonding capacity. For instance, the 2-oxaspiro derivative demonstrated distinct NMR shifts (δ 3.70–4.10 ppm for hydroxyl groups), critical for stereochemical analysis .
Bioisosteric Potential: The 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been explicitly validated as a bioisostere for pipecolic acid, a common motif in protease inhibitors. Its synthesis at multigram scale (73% yield) underscores industrial relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
